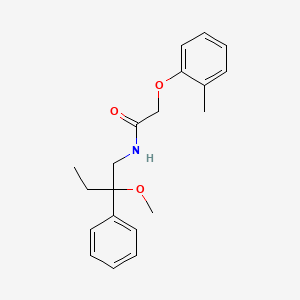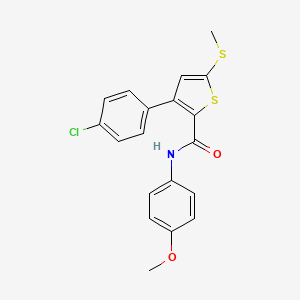![molecular formula C22H28O6 B3005868 3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid CAS No. 40737-92-6](/img/structure/B3005868.png)
3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid
説明
The compound “3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid” is a complex organic molecule. It has a molecular formula of C22H28O6 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a pyrano[2,3-h]chromen ring system, a hexanoic acid group, and several methyl and hydroxyl groups . The exact 3D conformation of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 388.5 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass is 388.18858861 g/mol and its monoisotopic mass is also 388.18858861 g/mol . It has a complexity of 641 .科学的研究の応用
Metabolomics Research
Isocalolongic acid is used in metabolomics research . Metabolomics is a field that aims to measure the collection of small-molecule metabolites in biological samples. This compound can be used as a reference standard or a target molecule in metabolomics studies .
Phytochemical Research
Isocalolongic acid is a natural plant metabolite and finds application in phytochemical research . Phytochemicals are chemical compounds produced by plants, and this compound can be used to study the chemical processes and pathways of plants .
Biochemical Research
This compound is also used in biochemical research . Biochemical research involves the study of the chemical substances and processes that occur in living organisms. Isocalolongic acid can be used to study its interactions with various biochemical processes .
Compound Screening Libraries
Isocalolongic acid is used in compound screening libraries . These libraries are collections of stored chemicals that are used in the high-throughput screening of drug targets .
Antifungal Activity
Isocalolongic acid is known for its potent antifungal activity . It has been reported to exert strong inhibitory effects against the growth of the human pathogenic fungus Aspergillus fumigatus .
Antimicrobial Activity
In addition to its antifungal properties, Isocalolongic acid also exhibits antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents .
作用機序
Target of Action
Isocalolongic acid is a natural plant metabolite belonging to the class of pyranochromanone acids . It is commonly found in plants of Calophyllum species It is known for its potent antifungal and antimicrobial activity .
Mode of Action
Given its antifungal and antimicrobial properties, it can be inferred that it interacts with certain targets in fungi and microbes to inhibit their growth or proliferation .
Biochemical Pathways
Considering its antimicrobial and antifungal properties, it likely interferes with essential biochemical pathways in microbes and fungi, leading to their growth inhibition .
Result of Action
The molecular and cellular effects of Isocalolongic acid’s action are likely related to its antimicrobial and antifungal properties. By interacting with its targets in microbes and fungi, it inhibits their growth or proliferation, thereby exerting its antimicrobial and antifungal effects .
特性
IUPAC Name |
3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-19(26)17-18(25)11(2)12(3)27-20(17)14-8-9-22(4,5)28-21(14)16/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12+,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFUJXIOAUPXPT-LAGVYOHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)C1=C2C(=C3C(=C1O)C(=O)C(C(O3)C)C)C=CC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC(=O)O)C1=C2C(=C3C(=C1O)C(=O)[C@H]([C@H](O3)C)C)C=CC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346077 | |
| Record name | (2R,3S)-3,4-Dihydro-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-β-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of isocalolongic acid?
A1: Isocalolongic acid has been primarily isolated from the stem bark and pericarps of various Calophyllum species, including Calophyllum caledonicum [], Calophyllum teysmannii [], Calophyllum polyanthum [], and Calophyllum havilandii []. It has also been identified in the stem bark of Mesua calophylloides [] and even detected in rosemary infusions [].
Q2: What biological activities have been reported for isocalolongic acid?
A2: Research suggests that isocalolongic acid exhibits notable antifungal activity. It demonstrated strong inhibitory effects against the human pathogenic fungus Aspergillus fumigatus []. Additionally, studies indicate potential cytotoxic activity, with promising results against the HeLa cancer cell line [] and moderate cytotoxicity against MDA-MB-231 and MG-63 cell lines [].
Q3: How does isocalolongic acid exert its antifungal effects?
A3: Studies using pea seed mitochondria indicate that isocalolongic acid, along with its structural relative calolongic acid, can significantly reduce respiration []. This suggests that these compounds may target the mitochondrial respiratory chain, disrupting essential metabolic processes in fungi.
Q4: What is known about the structure-activity relationship (SAR) of isocalolongic acid and related compounds?
A4: While detailed SAR studies are limited, the presence of the chromanone core structure, along with the specific substitutions on the ring system, seems crucial for the observed biological activities. For instance, the chloroform extract of Calophyllum havilandii, rich in chromanone acids including isocalolongic acid, exhibited promising antibacterial activity []. This highlights the importance of the overall chemical structure for biological activity.
Q5: Are there any analytical methods available for detecting and quantifying isocalolongic acid?
A5: Researchers typically employ a combination of techniques for the isolation, identification, and characterization of isocalolongic acid. These include solvent extraction, chromatographic separation methods (e.g., column chromatography), and spectroscopic analyses. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are routinely used to elucidate the structure and confirm the identity of isocalolongic acid [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)
![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)




![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)


![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)
![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)
![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)
